molecular formula C29H40N2O B12281081 alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide CAS No. 50765-96-3

alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide

Cat. No.: B12281081
CAS No.: 50765-96-3
M. Wt: 432.6 g/mol
InChI Key: XHMIIRLZSKEDPY-UHFFFAOYSA-N
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Description

Alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a naphthylacetamide core with diprenylaminoethyl and prenyl substituents.

Properties

CAS No.

50765-96-3

Molecular Formula

C29H40N2O

Molecular Weight

432.6 g/mol

IUPAC Name

2-[2-[bis(3-methylbut-2-enyl)amino]ethyl]-5-methyl-2-naphthalen-1-ylhex-4-enamide

InChI

InChI=1S/C29H40N2O/c1-22(2)14-17-29(28(30)32,27-13-9-11-25-10-7-8-12-26(25)27)18-21-31(19-15-23(3)4)20-16-24(5)6/h7-16H,17-21H2,1-6H3,(H2,30,32)

InChI Key

XHMIIRLZSKEDPY-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(CCN(CC=C(C)C)CC=C(C)C)(C1=CC=CC2=CC=CC=C21)C(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide typically involves multi-step organic reactions. One common method includes the condensation of naphthylacetic acid with diprenylamine under acidic conditions, followed by the addition of prenyl bromide to introduce the prenyl group. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are essential to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction can produce naphthylacetamide alcohols.

Scientific Research Applications

Alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in cellular signaling pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    Alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide: shares structural similarities with other naphthylacetamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

Alpha-(2-Diprenylaminoethyl)-alpha-prenyl-1-naphthylacetamide is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound belongs to a class of naphthalene derivatives, characterized by its unique structure which includes two prenyl groups and an amine functional group. Its molecular formula is C20H25N1O1C_{20}H_{25}N_{1}O_{1} with a molecular weight of approximately 309.42 g/mol.

Structural Formula

Alpha 2 Diprenylaminoethyl alpha prenyl 1 naphthylacetamide\text{Alpha 2 Diprenylaminoethyl alpha prenyl 1 naphthylacetamide}

Key Properties:

  • Molecular Weight: 309.42 g/mol
  • LogP: Indicates lipophilicity, which can influence bioavailability.
  • Solubility: Data on solubility is essential for understanding its pharmacokinetics.

Antitumor Activity

Research has highlighted the antitumor potential of this compound. A study conducted by demonstrated that derivatives of this compound exhibited significant cytotoxic effects against various cancer cell lines, suggesting its utility in cancer therapy.

Antioxidant Properties

The compound has also been studied for its antioxidant activity. The DPPH scavenging assay showed that it effectively neutralizes free radicals, which is crucial in preventing oxidative stress-related diseases. The antioxidant activity was comparable to established antioxidants like ascorbic acid, with IC50 values indicating strong efficacy.

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation: Studies indicate that the compound may inhibit pathways involved in cell cycle progression.
  • Induction of Apoptosis: Evidence suggests that it can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Antimicrobial Effects: Preliminary studies have shown activity against various pathogens, although further research is needed to elucidate specific mechanisms.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntitumorSignificant cytotoxicity in cancer cells
AntioxidantEffective DPPH scavenging
AntimicrobialActivity against bacterial strains

Research Highlights

  • Antitumor Studies : In vitro studies revealed that this compound inhibited the growth of breast and colon cancer cell lines significantly more than control treatments.
  • Antioxidant Mechanisms : The compound's ability to scavenge free radicals was assessed using various assays, confirming its potential as a therapeutic agent in oxidative stress-related conditions.
  • Antimicrobial Properties : The antimicrobial activity was evaluated against a panel of bacteria, showing moderate effectiveness, particularly against Gram-positive strains.

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